2,6-dichloro-4-(trifluoromethyl)benzoic Acid
Overview
Description
2,6-dichloro-4-(trifluoromethyl)benzoic acid is a chemical compound with the CAS Number: 189338-32-7 . It has a molecular weight of 259.01 . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C8H3Cl2F3O2/c9-4-1-3(8(11,12)13)2-5(10)6(4)7(14)15/h1-2H,(H,14,15) .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 135-137 degrees Celsius .Scientific Research Applications
Environmental Degradation and Stability
Degradation Processes of Nitisinone and By-products : A study focused on the degradation processes of nitisinone (NTBC), a compound related to DCFMBA, employing liquid chromatography coupled with mass spectrometry (LC-MS/MS). This research highlights the environmental stability of NTBC and its degradation products, including 2-amino-4-(trifluoromethyl)benzoic acid (ATFA) and 2-nitro-4-(trifluoromethyl)benzoic acid (NTFA), under various conditions, contributing to the understanding of environmental risks and benefits of its application (Barchańska et al., 2019).
Pharmacological Applications
Antituberculosis Activity of Organotin(IV) Complexes : A literature review on the antituberculosis activity of organotin(IV) complexes, where DCFMBA derivatives, particularly those involving mefenamic acid and other carboxylic acids, have been evaluated for their potent antituberculosis properties. This study underscores the promising therapeutic potential of these complexes against Mycobacterium tuberculosis, highlighting the importance of the ligand environment and compound structure in their biological activity (Iqbal, Ali, & Shahzadi, 2015).
Food and Feed Additives
Regulation of Gut Functions : Research on benzoic acid, a simpler analogue of DCFMBA, as a food and feed additive, demonstrates its role in promoting gut health by regulating digestion, absorption, and barrier functions. This study highlights the potential of appropriate levels of benzoic acid in improving gut functions, thus indicating the broader application of related compounds in food and feed industries (Mao et al., 2019).
Environmental and Human Safety
Maximum Permissible Concentrations in Water : A review on the scientific substantiation of maximum permissible concentrations (MPCs) for benzoic acid and sodium benzoate in water, based on modern data, underscores the necessity of adjusting current standards to reflect new findings on their mechanisms and manifestations of harmful effects. This work provides insights into environmental regulation and safety standards that could extend to DCFMBA and its derivatives (Zholdakova et al., 2021).
Safety and Hazards
This compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
It is often used as an organic intermediate in synthesis , suggesting that it may interact with a variety of biological targets depending on the specific context of its use.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,6-dichloro-4-(trifluoromethyl)benzoic Acid . .
Biochemical Analysis
Biochemical Properties
2,6-Dichloro-4-(trifluoromethyl)benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially inhibiting or activating specific pathways. The nature of these interactions often involves binding to active sites or altering the conformation of the target biomolecules, thereby influencing their activity and function .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes related to inflammatory responses and apoptosis. Additionally, it can alter metabolic pathways by inhibiting key enzymes, leading to changes in cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. This compound may also induce changes in gene expression by interacting with transcription factors or epigenetic modifiers. These interactions result in a cascade of molecular events that ultimately influence cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that determine its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to cumulative effects, such as increased oxidative stress and altered cellular homeostasis. Additionally, the degradation products of this compound may have distinct biological activities that contribute to its overall impact .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory properties. At higher doses, it can induce toxic or adverse effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage range triggers significant biological responses, highlighting the importance of dose optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it can inhibit enzymes involved in fatty acid metabolism, leading to altered lipid profiles in cells. Additionally, this compound may affect the production of reactive oxygen species (ROS), influencing redox balance and cellular stress responses .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, it may be actively transported into mitochondria, where it can exert its effects on mitochondrial function and energy production .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum. This localization influences the compound’s interactions with biomolecules and its overall impact on cellular processes .
Properties
IUPAC Name |
2,6-dichloro-4-(trifluoromethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F3O2/c9-4-1-3(8(11,12)13)2-5(10)6(4)7(14)15/h1-2H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKXVVIPFMCOPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C(=O)O)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70470519 | |
Record name | 2,6-dichloro-4-(trifluoromethyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70470519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189338-32-7 | |
Record name | 2,6-dichloro-4-(trifluoromethyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70470519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dichloro-4-(trifluoromethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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